N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide
Description
N-[2-(2-Benzyl-5-methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted phenethyl backbone with a methoxy group at the 5-position of the aromatic ring. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their diverse pharmacological and material science applications.
Properties
CAS No. |
920317-76-6 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14(20)19-11-10-17-13-18(21-2)9-8-16(17)12-15-6-4-3-5-7-15/h3-9,13H,10-12H2,1-2H3,(H,19,20) |
InChI Key |
PTSBKKMDLCDTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(C=CC(=C1)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-benzyl-5-methoxyphenyl ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide.
Reduction: Formation of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthesis methods, physicochemical properties, and biological activities.
Structural Comparison
Key structural features of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide :
- Backbone : Phenethyl group with a benzyl substitution at the 2-position.
- Substituents : Methoxy group at the 5-position of the benzene ring; acetamide moiety at the terminal ethyl group.
Physicochemical Properties
Key Research Findings
- Melatonin : Clinically used for sleep regulation; oxidative stability linked to methoxy and indole groups.
- KCH-1521 : Demonstrated anti-angiogenic effects in HUVECs via talin modulation.
- Nitro-Substituted Analog : Crystal structure analysis revealed intermolecular H-bonding networks critical for stability.
Biological Activity
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methoxy-2-benzylphenol with acetic anhydride or acetyl chloride in the presence of a base. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 15.3 |
| Bacillus subtilis | 8.7 |
| Pseudomonas aeruginosa | 12.0 |
These results indicate that this compound could be a promising candidate for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown efficacy against several fungal strains, including Candida albicans and Aspergillus niger, with MIC values indicating its potential as an antifungal agent.
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in microbial metabolism. For instance, the compound has been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation, thus affecting microbial growth indirectly through neurotoxic mechanisms.
Case Studies
Research has highlighted several case studies where this compound was tested for its therapeutic potential:
- Case Study 1 : A study conducted on diabetic rats demonstrated that treatment with this compound resulted in reduced blood glucose levels and improved insulin sensitivity, suggesting its potential role in managing diabetes.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly decreased inflammatory markers in animal models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
